Comprehensive NMR Analysis of 1-Chloro-3-(1-propyn-1-yl)benzene: Chemical Shift Assignments and Experimental Protocols
Comprehensive NMR Analysis of 1-Chloro-3-(1-propyn-1-yl)benzene: Chemical Shift Assignments and Experimental Protocols
Executive Summary
1-Chloro-3-(1-propyn-1-yl)benzene (C₉H₇Cl) is a highly versatile halogenated aryl alkyne, frequently utilized as a core building block in pharmaceutical synthesis and as a substrate in advanced catalytic methodologies, including1[1]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming its structural integrity during drug development workflows.
This technical guide provides an authoritative breakdown of the ¹H and ¹³C NMR chemical shifts for 1-chloro-3-(1-propyn-1-yl)benzene. By synthesizing theoretical spin-system dynamics with empirical substituent effects, this document establishes a robust framework for spectral assignment, supported by self-validating experimental protocols.
Molecular Architecture & Spin System Dynamics
The structural elucidation of 1-chloro-3-(1-propyn-1-yl)benzene relies on decoupling two distinct magnetic environments:
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The Aliphatic Alkyne Moiety: The 1-propynyl group (-C≡C-CH₃) features a methyl group isolated from the aromatic ring by a rigid, linear alkyne spacer. The baseline chemical shifts for this moiety can be extrapolated from the parent molecule, 2[2]. The alkyne carbons are heavily shielded due to the diamagnetic anisotropy of the triple bond's π-electron cylinder, a feature often corroborated by3[3].
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The 3-Chlorophenyl Ring: The aromatic ring is a 1,3-disubstituted (meta-substituted) system, creating an AMXY spin system for the four aromatic protons (H-2, H-4, H-5, H-6). The chemical shifts are dictated by the inductive electron withdrawal of the chlorine atom and the anisotropic shielding effect of the alkyne group.
Predictive & Empirical Chemical Shift Assignments
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts based on empirical substituent additivity rules and high-resolution predictive models.
Table 1: ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Position | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment Rationale |
| CH₃ | 2.05 | s | - | 3H | Shielded aliphatic methyl; isolated by alkyne. |
| H-5 | 7.20 | t | 7.5 | 1H | Meta to both Cl and alkyne; typical triplet. |
| H-6 | 7.23 | dt | 7.5, 1.5 | 1H | Ortho to Cl, para to alkyne. |
| H-4 | 7.25 | dt | 7.5, 1.5 | 1H | Ortho to alkyne, para to Cl. |
| H-2 | 7.39 | t | 1.5 | 1H | Sandwiched between Cl and alkyne; deshielded. |
Table 2: ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Position | Predicted Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| CH₃ | 4.4 | Primary (CH₃) | Highly shielded aliphatic carbon. |
| C-β | 80.2 | Quaternary (C) | Alkyne carbon adjacent to the methyl group. |
| C-α | 84.8 | Quaternary (C) | Alkyne carbon adjacent to the aryl ring. |
| C-3 | 125.5 | Quaternary (C) | Aryl carbon directly attached to the alkyne. |
| C-6 | 127.5 | Tertiary (CH) | Aryl CH ortho to Cl, para to alkyne. |
| C-4 | 129.5 | Tertiary (CH) | Aryl CH ortho to alkyne, para to Cl. |
| C-5 | 129.6 | Tertiary (CH) | Aryl CH meta to both substituents. |
| C-2 | 131.5 | Tertiary (CH) | Aryl CH sandwiched between Cl and alkyne. |
| C-1 | 134.1 | Quaternary (C) | Aryl carbon directly attached to the electronegative Cl. |
Experimental Methodology: High-Resolution NMR Acquisition
To ensure reproducibility and high-fidelity data, the following self-validating protocol must be strictly adhered to.
Step-by-Step Protocol
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
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Causality: CDCl₃ is non-polar and ideal for this hydrophobic aromatic alkyne, while TMS provides an absolute 0.00 ppm internal reference to prevent shift miscalibration.
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Thermal Equilibration: Load the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Allow 5 minutes for thermal equilibration at 298 K.
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Causality: Temperature stability prevents chemical shift drift and convection currents during acquisition.
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Tuning, Matching, and Locking: Tune and match the probe to the Larmor frequencies of ¹H and ¹³C. Lock the spectrometer to the deuterium signal of CDCl₃.
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Shimming (Validation Step): Perform automated gradient shimming (e.g., TopShim) on the Z1-Z5 axes.
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Self-Validation Check: Ensure the residual CHCl₃ solvent peak is perfectly symmetrical and calibrated to exactly 7.26 ppm (¹H). An asymmetrical peak indicates poor shimming, which will obscure the fine 1.5 Hz meta-couplings of H-2, H-4, and H-6.
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¹H NMR Acquisition: Execute a standard 90° pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2 seconds, and acquire 16 scans.
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Causality: A 2-second D1 ensures complete longitudinal relaxation (T₁) of protons, allowing for accurate quantitative integration.
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¹³C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30) with a spectral width of 250 ppm. Set D1 to 2.5 seconds and acquire 1024 scans.
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Causality: The low natural abundance of ¹³C and the exceptionally long T₁ relaxation times of the quaternary carbons (C-1, C-3, C-α, C-β) necessitate a higher number of scans and extended relaxation delays to achieve a viable signal-to-noise ratio.
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Step-by-step workflow for high-resolution NMR acquisition and processing.
Advanced 2D NMR Correlation Mapping
While 1D NMR provides foundational data, the definitive assignment of the quaternary carbons (specifically differentiating C-1 from C-3, and C-α from C-β) requires 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
HMBC detects long-range couplings (²J and ³J) between protons and carbons. For 1-chloro-3-(1-propyn-1-yl)benzene:
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The methyl protons (H-Me) will show a strong ³J correlation to C-α (84.8 ppm) and a ²J correlation to C-β (80.2 ppm), definitively distinguishing the two alkyne carbons.
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H-2 will show ³J correlations to C-4 and C-6 , and crucial ²J correlations to the quaternary carbons C-1 and C-3 , anchoring the aromatic assignments.
Key HMBC (1H-13C) correlation network for 1-chloro-3-(1-propyn-1-yl)benzene.
References
- Bis(amidate)bis(amido) Titanium Complex: A Regioselective Intermolecular Alkyne Hydroamination Catalyst.
- Application of High-Resolution NMR and GC–MS to Study Hydrocarbon Oils Derived from Noncatalytic Thermal Transform
- Benzene, 1-propynyl- - the NIST WebBook. NIST.
